Dimethylamino-PEG11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H51NO11 |

|---|---|

Molecular Weight |

529.7 g/mol |

IUPAC Name |

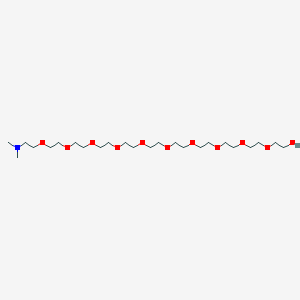

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C24H51NO11/c1-25(2)3-5-27-7-9-29-11-13-31-15-17-33-19-21-35-23-24-36-22-20-34-18-16-32-14-12-30-10-8-28-6-4-26/h26H,3-24H2,1-2H3 |

InChI Key |

HUMALLUMZYFMKZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Dimethylamino-PEG11 for Targeted Protein Degradation

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Dimethylamino-PEG11, a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a chemical tool used in the development of PROTACs, which are novel therapeutic agents that hijack the body's own cellular machinery to selectively degrade target proteins.[1][2] The structure and physicochemical properties of this linker are critical to the function of the resulting PROTAC molecule.

| Property | Value | Reference |

| Molecular Weight | 529.66 g/mol | [3] |

| Molecular Formula | C24H51NO11 | [3] |

| Description | A PEG-based PROTAC linker. | [3] |

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two. The linker's length, flexibility, and chemical composition are crucial for the proper assembly and orientation of the ternary complex (PROTAC, POI, and E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome. PEG linkers are frequently employed in PROTAC design to enhance solubility and cell permeability.

The general mechanism of PROTAC action is a catalytic cycle where the PROTAC molecule brings the target protein and an E3 ligase into close proximity, leading to the ubiquitination of the target protein. This marks the protein for degradation by the proteasome. The PROTAC molecule is then released to repeat the cycle.

Experimental Protocol: General Synthesis of a PROTAC Using an Amine-PEG Linker

While a specific protocol for this compound was not found in the reviewed literature, the following is a generalized, representative procedure for the synthesis of an amide-linked PROTAC using a generic amine-functionalized PEG linker. This protocol is based on standard peptide coupling reactions commonly used in PROTAC synthesis.

Step 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand with an Amine-PEG-Linker

-

Reagents and Materials:

-

Carboxylic acid-functionalized ligand (for either the target protein or E3 ligase) (1.0 equivalent)

-

Amine-PEG-linker (e.g., this compound) (1.1 equivalents)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure: a. Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the Amine-PEG-linker to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry). f. Upon completion, dilute the reaction mixture with ethyl acetate. g. Perform sequential washes with a 5% LiCl solution, saturated NaHCO3 solution, and brine. h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to yield the ligand-PEG conjugate.

Step 2: Coupling of the Second Ligand

The subsequent steps would involve the deprotection of any protecting groups on the other end of the PEG linker (if present) and a similar coupling reaction with the second ligand (either for the E3 ligase or the target protein, whichever was not used in Step 1).

The general workflow for developing and validating a PROTAC is a multi-step process.

References

Synthesis and Characterization of Dimethylamino-PEG11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethylamino-PEG11, a heterobifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). While specific literature detailing the synthesis of this compound is not extensively available, this document outlines established methodologies for the synthesis and characterization of analogous amino-PEG derivatives, which can be adapted for the preparation of the target molecule.

Introduction to this compound

This compound, with a molecular weight of 529.66 g/mol and the chemical formula C24H51NO11, is a polyethylene glycol (PEG) derivative featuring a terminal dimethylamino group.[1] The PEG linker provides desirable pharmacokinetic properties, such as increased solubility and extended half-life, to the parent molecule. The terminal dimethylamino group serves as a versatile reactive handle for conjugation to various substrates. In the context of PROTACs, this functional group is crucial for linking a target protein-binding ligand to an E3 ligase-recruiting moiety.

Synthetic Methodologies

The synthesis of this compound typically involves a multi-step process starting from a commercially available PEG derivative. A common strategy is the conversion of a terminal hydroxyl group of a PEG molecule to a dimethylamino group. Below are generalized protocols adapted from the synthesis of similar amino-PEG compounds.

Two-Step Synthesis from Hydroxy-PEG11

A reliable method for introducing an amino group involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with dimethylamine.

Step 1: Activation of the Terminal Hydroxyl Group (Mesylation)

This step involves the conversion of the terminal hydroxyl group of PEG11-OH into a better leaving group, typically a mesylate.

Experimental Protocol: Mesylation of PEG11-OH

-

Materials: PEG11-OH, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM, anhydrous), diethyl ether.

-

Procedure:

-

Dissolve PEG11-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Precipitate the product by adding cold diethyl ether to the concentrated solution.

-

Collect the solid product by filtration and dry under vacuum to yield PEG11-OMs.

-

Step 2: Nucleophilic Substitution with Dimethylamine

The mesylated PEG is then reacted with dimethylamine to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Materials: PEG11-OMs, dimethylamine (solution in THF or as a gas), tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Dissolve PEG11-OMs (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Add an excess of dimethylamine (e.g., 3-5 equivalents) to the solution. The dimethylamine can be added as a solution in THF or bubbled through the reaction mixture as a gas.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction may be gently heated to increase the rate of reaction.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the excess dimethylamine and solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by preparative HPLC to obtain pure this compound.

-

Synthesis Workflow

References

Navigating the Solubility Landscape of Dimethylamino-PEG11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamino-PEG11 is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the degradation of pathogenic proteins. The solubility of this linker is a critical parameter that influences the overall physicochemical properties, formulation, and ultimate bioavailability of the resulting PROTAC molecule. This guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, supported by experimental protocols and logical workflows.

Solubility Profile of this compound

Polyethylene glycol and its derivatives are generally known for their solubility in a wide range of solvents. The solubility of a specific PEG derivative like this compound is influenced by its molecular weight, the nature of its end functional groups, and the properties of the solvent.

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a strong qualitative understanding can be derived from the general behavior of PEG compounds and information from suppliers. PEGs are known to be highly soluble in water and many organic solvents.[1][2] For practical laboratory use, especially in the context of preparing stock solutions for biological assays, DMSO is a preferred solvent. Supplier information indicates that this compound can be stored in DMSO, implying good solubility and stability.[3]

The following table summarizes the expected solubility of this compound in various common laboratory solvents based on the general properties of PEG linkers.

| Solvent | Chemical Formula | Type | Expected Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble |

| Water | H₂O | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble |

Note: "Highly Soluble" indicates that concentrations commonly used for stock solutions (e.g., 10-100 mM) are readily achievable. "Soluble" suggests that while the compound dissolves, it might be to a lesser extent than in solvents where it is "highly soluble." The terminal dimethylamino group, a tertiary amine, is expected to enhance solubility in polar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific application, experimental determination is recommended. The following protocol outlines a general method for determining the thermodynamic solubility of this compound.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., DMSO, water, ethanol) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or Nuclear Magnetic Resonance (NMR) spectrometer

-

Calibrated pipettes and vials

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the selected solvent to each vial to create a slurry. The amount of solid should be sufficient to ensure that saturation is reached and undissolved solid remains.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the collected supernatant and the standard solutions using a validated analytical method (e.g., HPLC or NMR).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining thermodynamic solubility.

Role of this compound in the Drug Development Workflow

This diagram illustrates the stage at which a PROTAC linker like this compound is utilized within the broader drug development process.

Caption: Role of a PROTAC linker in the drug development pipeline.

Conclusion

This compound is a valuable chemical tool in drug discovery, and understanding its solubility is paramount for its effective application. While quantitative data remains sparse in public literature, the inherent properties of PEG suggest high solubility in DMSO and other polar organic solvents. For applications requiring precise concentration control, the provided experimental protocol offers a robust framework for determining its solubility. The visualized workflows further contextualize the importance of these physicochemical properties within the broader landscape of drug development. As the field of targeted protein degradation continues to expand, a thorough characterization of linkers like this compound will remain a critical aspect of designing next-generation therapeutics.

References

The Role of the Dimethylamino Group in PEG Linkers: A Technical Guide

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug delivery and bioconjugation, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The versatility of PEG linkers is significantly enhanced by the incorporation of terminal functional groups that can impart specific properties to the conjugate. Among these, the dimethylamino group, a tertiary amine, plays a crucial role in creating "smart" linkers that respond to specific physiological cues.

This technical guide provides an in-depth exploration of the role of the dimethylamino group in PEG linkers. It details the underlying chemical principles, key applications in drug delivery, and the methodologies used to characterize their function, with a focus on their utility for researchers, scientists, and drug development professionals.

Core Principle: pH-Responsiveness

The defining characteristic of the dimethylamino group in a PEG linker is its pH-responsive nature. As a tertiary amine, it has a pKa value that allows it to be protonated in acidic environments, such as those found in tumor microenvironments (pH ~6.5) and endo-lysosomal compartments (pH 4.5-6.0).

At physiological pH (7.4), the dimethylamino group is largely uncharged and can be hydrophobic. However, upon exposure to a more acidic environment, it accepts a proton, acquiring a positive charge. This reversible protonation triggers significant changes in the physicochemical properties of the PEG linker and the associated drug delivery system, including:

-

Increased Hydrophilicity: The transition from a neutral to a charged state increases the linker's water solubility.

-

Conformational Changes: Electrostatic repulsion between protonated amine groups can cause the polymer chains to swell or change conformation.

-

Destabilization of Nanocarriers: In systems like micelles or nanoparticles, this charge transition can disrupt the hydrophobic/hydrophilic balance, leading to the disassembly of the carrier and release of the encapsulated payload.

This pH-triggered transformation is the fundamental mechanism behind the use of dimethylamino-PEG linkers in targeted drug delivery.

The "Proton Sponge" Effect for Endosomal Escape

One of the most critical barriers to the intracellular delivery of therapeutics is their entrapment and subsequent degradation in endosomes and lysosomes. The dimethylamino group is a key enabler of the "proton sponge" effect, a mechanism that facilitates the escape of therapeutic payloads from these vesicles into the cytoplasm.

The process, as illustrated below, involves the buffering capacity of the tertiary amines. As the V-ATPase pump continually transports protons into the endosome to lower its pH, the dimethylamino groups on the PEG linker absorb these protons. This buffering action prevents the rapid drop in pH and leads to a continuous influx of protons, accompanied by chloride ions and water to maintain charge and osmotic balance. The resulting osmotic swelling eventually ruptures the endosomal membrane, releasing the therapeutic agent into the cytoplasm where it can reach its target.

Caption: The proton sponge effect mechanism for endosomal escape.

Applications in Drug Delivery Systems

The pH-responsive nature of dimethylamino-functionalized PEG linkers has been leveraged to design sophisticated drug delivery vehicles for a range of therapeutics.

pH-Sensitive Micelles and Nanoparticles

Polymers such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) or poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) are often used as blocks in copolymers with PEG. These copolymers self-assemble into micelles or nanoparticles at physiological pH, encapsulating hydrophobic drugs within their core. When the nanoparticles are taken up by cancer cells and enter the acidic endosomes, the protonation of the dimethylamino groups causes the core to become hydrophilic, leading to the disassembly of the nanoparticle and rapid release of the drug.

This strategy enhances the therapeutic index of cytotoxic drugs by minimizing their release in systemic circulation and maximizing their concentration at the tumor site and within cancer cells.

Gene and siRNA Delivery

The delivery of nucleic acids like plasmid DNA and siRNA is challenging due to their negative charge and susceptibility to degradation. Copolymers containing dimethylamino-PEG can address these issues. At physiological pH, the polymer can be formulated with the nucleic acid. Upon protonation in the endosome, the resulting positive charges on the polymer backbone facilitate two key functions:

-

Complexation: They can electrostatically condense and protect the negatively charged nucleic acids.

-

Endosomal Escape: They trigger the proton sponge effect, releasing the nucleic acid cargo into the cytoplasm.

This approach is used to create intelligent gene delivery systems with acid-triggered reversible PEG shielding, which protects the complex in circulation and exposes the cationic polymer for cellular interaction and release in the target acidic environment.

Quantitative Data Summary

The performance of drug delivery systems utilizing dimethylamino-PEG linkers is quantified through various metrics. The tables below summarize key data from relevant studies.

Table 1: pH-Dependent Drug Release

| Drug Delivery System | Payload | Condition (pH) | Cumulative Release (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| PDPAEMA-based Nanoparticles | Doxorubicin | 7.4 | ~10 | 36 | |

| 5.5 | >90 | 36 | |||

| pH-Sensitive Micelles | Paclitaxel | 7.4 | Low (not specified) | - | |

| 5.8 | Higher cytotoxicity observed | - | |||

| 5.5 | 75-95 | 2 | |||

| Cleavable PEG-Liposomes | Gemcitabine | 7.4 | <40 | 24 |

| | | 5.0 | ~78 | 24 | |

Table 2: Physicochemical Properties of pH-Responsive Systems

| Polymer System | Condition (pH) | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Reference |

|---|---|---|---|---|---|

| PDEAEMA-based Mixed Micelles | Not specified | <100 | Not specified | 24 (Doxorubicin) | |

| PEG-a-PDMAEMA Polyplexes | 7.4 | Smaller size | Lower surface charge | Not applicable | |

| 5.0 | Aggregation occurs | Increased surface charge | Not applicable |

| Gemcitabine-loaded Liposomes | Not specified | ~143 | Not specified | 4 | |

Role in Antibody-Drug Conjugates (ADCs)

In the context of Antibody-Drug Conjugates (ADCs), linkers are critical for ensuring stability in circulation and enabling efficient payload release at the target site. While traditional ADC linkers are often cleaved by enzymes or reducing agents, pH-sensitive linkers containing groups like dimethylamino offer an alternative release mechanism triggered by the acidic environment of endosomes and lysosomes.

Incorporating dimethylamino-functionalized PEG segments into ADC linkers can provide several advantages:

-

Enhanced Hydrophilicity: PEG chains improve the solubility and reduce aggregation of ADCs, especially those with hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DAR).

-

Controlled Release: The pH-sensitive nature allows for payload release specifically within the target cell's endo-lysosomal pathway, minimizing premature release and off-target toxicity.

-

Improved Pharmacokinetics: The hydrophilic PEG "stealth" shield can prolong the circulation half-life of the ADC by reducing renal clearance and recognition by the immune system.

The workflow for developing and evaluating an ADC with a novel linker involves several key stages, from synthesis and characterization to in vivo efficacy testing.

Dimethylamino-PEG11 as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This technical guide focuses on Dimethylamino-PEG11, a specific polyethylene glycol (PEG)-based linker, and its role in PROTAC design and development. We will delve into its physicochemical properties, provide detailed experimental protocols for its incorporation into PROTACs, and present a comprehensive overview of its potential impact on PROTAC activity.

Core Concepts of PROTACs and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The linker is not merely a spacer but an active contributor to the PROTAC's biological activity, influencing ternary complex formation, cell permeability, and solubility.

The this compound linker is characterized by an 11-unit polyethylene glycol chain terminated with a dimethylamino group. The PEG component is known to enhance the hydrophilicity and solubility of PROTACs, which can improve their pharmacokinetic properties. The terminal dimethylamino group, a tertiary amine, can influence the linker's basicity and polarity, potentially impacting cell permeability and target engagement.

Physicochemical Properties of this compound

The key physicochemical properties of the this compound linker are summarized in the table below.

| Property | Value |

| Molecular Formula | C24H51NO11 |

| Molecular Weight | 529.66 g/mol |

Quantitative Data on PROTACs with Amine-Terminated PEG Linkers

| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC 1 | BRD4 | VHL | Amine-PEG12 | 15 | >95 | HeLa |

| PROTAC 2 | BTK | CRBN | Amine-PEG10 | 8 | ~90 | MOLM-14 |

| PROTAC 3 | ERRα | VHL | Amine-PEG12 | 25 | >90 | 22Rv1 |

Note: The data presented above is a compilation of representative values from various sources for PROTACs with structurally similar linkers and should be considered as a general guide.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using an amine-terminated PEG linker like this compound. The synthesis is typically a multi-step process involving the conjugation of the POI ligand and the E3 ligase ligand to the linker.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand to an amine-terminated PEG linker, followed by conjugation to an E3 ligase ligand.

Step 1: Coupling of POI Ligand to Amine-PEG Linker

-

Materials:

-

POI ligand with a carboxylic acid functional group (1.0 eq)

-

This compound-amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the this compound-amine to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand

-

Materials:

-

POI-Linker intermediate from Step 1 (1.0 eq)

-

E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid for amide coupling) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow a similar procedure as in Step 1, using the POI-Linker intermediate and the E3 ligase ligand as the coupling partners.

-

Purify the final PROTAC product by preparative HPLC.

-

Protocol 2: Synthesis of a PROTAC via Click Chemistry

This protocol utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the final conjugation step.

Step 1: Functionalization of Linker and Ligands

-

Synthesize or procure an azide-functionalized this compound linker.

-

Synthesize or procure an alkyne-functionalized POI ligand.

-

Synthesize or procure an E3 ligase ligand with a suitable functional group for attachment to the linker (e.g., a carboxylic acid).

Step 2: Conjugation of E3 Ligase Ligand to Azide-Linker

-

Follow a standard amide coupling protocol (as in Protocol 1, Step 1) to conjugate the E3 ligase ligand to the azide-functionalized this compound linker.

Step 3: Click Chemistry Reaction

-

Materials:

-

E3 Ligase-Linker-Azide intermediate from Step 2 (1.0 eq)

-

Alkyne-functionalized POI ligand (1.1 eq)

-

Copper(II) sulfate pentahydrate (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

Solvent (e.g., a mixture of t-BuOH and water)

-

-

Procedure:

-

Dissolve the E3 Ligase-Linker-Azide intermediate and the alkyne-functionalized POI ligand in the solvent.

-

Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Protocol 3: Western Blotting for Determination of Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an

-

The Cornerstone of Enhanced Drug Delivery: A Technical Guide to PEGylation

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a fundamental strategy in drug delivery. This in-depth technical guide explores the core principles of PEGylation, providing detailed experimental methodologies and quantitative data to support the research and development of next-generation biotherapeutics. By enhancing pharmacokinetic and pharmacodynamic properties, PEGylation offers a robust solution to many of the challenges associated with the clinical application of proteins, peptides, and small molecule drugs.

Core Principles of PEGylation in Drug Delivery

PEGylation fundamentally alters the physicochemical properties of a therapeutic agent, leading to significant improvements in its in vivo performance. The primary mechanism behind these enhancements is the creation of a hydrophilic shield around the drug molecule. This "stealth" effect has several profound consequences:

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEG-drug conjugate significantly reduces its renal clearance. This extended presence in the bloodstream allows for less frequent dosing, improving patient compliance. The elimination half-life of a therapeutic can be increased by a factor of 5 to 100-fold depending on the size and structure of the attached PEG. For instance, the half-life of PEG molecules themselves demonstrates a dramatic increase with molecular weight, rising from 18 minutes for a 6 kDa PEG to 16.5 hours for a 50 kDa PEG.

-

Reduced Immunogenicity and Antigenicity: The PEG shield masks epitopes on the surface of protein drugs, preventing their recognition by the immune system. This reduction in immunogenicity is crucial for preventing the formation of anti-drug antibodies (ADAs), which can lead to loss of efficacy and adverse immune reactions. However, it is important to note that anti-PEG antibodies can still be generated in some cases, a phenomenon that requires careful monitoring.

-

Enhanced Solubility and Stability: PEG is a highly hydrophilic polymer, and its conjugation can significantly increase the water solubility of hydrophobic drugs. Furthermore, the steric hindrance provided by the PEG chains protects the drug from enzymatic degradation, enhancing its stability in biological fluids.

-

Altered Biodistribution and Tumor Targeting: For cancer therapeutics, PEGylation can facilitate passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of solid tumors allow for the preferential accumulation of large molecules like PEGylated drugs. Nanoparticles with a size of 100-200 nm are considered optimal for maximizing the EPR effect.

Key Signaling Pathways and Conceptual Workflows

To visually represent the core concepts of PEGylation, the following diagrams illustrate the key mechanisms and experimental processes.

The "Stealth" Effect and Its Pharmacokinetic Consequences

Caption: The process of PEGylation and its impact on drug pharmacokinetics.

The Enhanced Permeability and Retention (EPR) Effect in Tumor Targeting

Caption: Mechanism of passive tumor targeting via the EPR effect.

Quantitative Data Summary

The following tables summarize key quantitative data demonstrating the impact of PEGylation on various drug properties.

| Parameter | Native Drug | PEGylated Drug | Fold Change | Reference |

| Circulation Half-Life (t½) | ||||

| Recombinant Human TIMP-1 | 1.1 hours | 28 hours | 25x | |

| PEG (6 kDa) | 18 minutes | - | - | |

| PEG (50 kDa) | - | 16.5 hours | - | |

| Immunogenicity | ||||

| Anti-Drug Antibody (ADA) Response | High | Significantly Reduced | Varies | |

| Solubility | ||||

| Hydrophobic Drugs | Low | High | Varies |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of PEGylated drugs.

Experimental Workflow for Protein PEGylation

Caption: General experimental workflow for producing and evaluating a PEGylated protein.

Protocol 1: N-terminal Specific PEGylation of a Protein

Objective: To covalently attach a PEG moiety specifically to the N-terminal amino group of a protein.

Materials:

-

Protein of interest (in a suitable buffer, e.g., phosphate buffer)

-

PEG-aldehyde (e.g., 20 kDa)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Reaction Buffer: Slightly acidic buffer (pH 5.0-6.5) to favor the reaction with the N-terminal α-amino group over the ε-amino groups of lysine residues.

Methodology:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add a 5- to 10-fold molar excess of PEG-aldehyde to the protein solution.

-

Add a 20-fold molar excess of sodium cyanoborohydride.

-

Incubate the reaction mixture at 4°C with gentle stirring for 24-48 hours.

-

Stop the reaction by adding a quenching reagent, such as Tris buffer, to consume the excess aldehyde.

-

Proceed immediately to purification.

Protocol 2: Thiol-Specific PEGylation of a Protein

Objective: To achieve site-specific PEGylation on a free cysteine residue.

Materials:

-

Cysteine-containing protein

-

PEG-maleimide reagent

-

Reaction Buffer: Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation.

Methodology:

-

Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate a free thiol, pre-treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Add a 2- to 5-fold molar excess of PEG-maleimide to the protein solution.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

-

Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with the excess PEG-maleimide.

-

Proceed to purification.

Protocol 3: Purification of PEGylated Proteins by Ion Exchange Chromatography (IEX)

Objective: To separate PEGylated proteins from unreacted protein and excess PEG based on differences in surface charge.

Materials:

-

PEGylation reaction mixture

-

IEX column (e.g., cation or anion exchange, depending on the protein's pI)

-

Equilibration Buffer (low salt concentration)

-

Elution Buffer (high salt concentration)

-

Chromatography system (e.g., FPLC or HPLC)

Methodology:

-

Equilibrate the IEX column with the Equilibration Buffer.

-

Load the PEGylation reaction mixture onto the column. Unreacted PEG, being neutral, will typically flow through.

-

Wash the column with Equilibration Buffer to remove any unbound material.

-

Elute the bound proteins using a linear gradient of the Elution Buffer. The PEGylated protein, with its shielded surface charges, will elute at a different salt concentration than the unreacted protein.

-

Collect fractions and analyze them by SDS-PAGE or HPLC to identify the fractions containing the pure PEGylated protein.

Protocol 4: Characterization of PEGylated Proteins

A. SDS-PAGE and Western Blot:

Objective: To visualize the increase in molecular weight and confirm the identity of the PEGylated protein.

Methodology:

-

Prepare polyacrylamide gels of an appropriate percentage to resolve the high molecular weight PEGylated protein.

-

Load samples of the unreacted protein, the PEGylation reaction mixture, and the purified PEGylated protein.

-

Run the gel under standard electrophoresis conditions.

-

Stain the gel with a protein stain (e.g., Coomassie Blue). A successful PEGylation will show a band or smear at a higher molecular weight compared to the unreacted protein.

-

For Western blot analysis, transfer the proteins to a membrane and probe with an antibody specific to the protein of interest or an anti-PEG antibody.

B. MALDI-TOF Mass Spectrometry:

Objective: To determine the precise molecular weight of the PEGylated protein and the degree of PEGylation.

Methodology:

-

Prepare a matrix solution, typically sinapinic acid for proteins.

-

Mix the purified PEGylated protein sample with the matrix solution.

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Acquire the mass spectrum in linear mode. The resulting spectrum will show a series of peaks corresponding to the different numbers of PEG units attached to the protein, allowing for the determination of the average degree of PEGylation.

C. High-Performance Liquid Chromatography (HPLC):

Objective: To quantify the efficiency of the PEGylation reaction and assess the purity of the final product.

Methodology:

-

Use a suitable HPLC column, such as a size-exclusion (SEC) or reversed-phase (RP) column.

-

Develop a mobile phase gradient that can separate the unreacted protein, PEGylated protein species (mono-, di-, etc.), and free PEG.

-

Inject the samples and monitor the elution profile using a detector such as UV, refractive index (RI), or charged aerosol detection (CAD), as PEG itself lacks a strong chromophore.

-

Quantify the peak areas to determine the relative amounts of each species in the mixture.

Protocol 5: Assessment of Immunogenicity by ELISA

Objective: To measure the level of anti-PEG antibodies in serum samples.

Methodology:

-

Coat a 96-well plate with a PEG-conjugated molecule (e.g., PEG-BSA).

-

Block the plate to prevent non-specific binding.

-

Add diluted serum samples from animals or humans treated with the PEGylated drug.

-

Incubate to allow anti-PEG antibodies in the serum to bind to the coated PEG.

-

Wash the plate to remove unbound antibodies.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG or anti-IgM) that will bind to the captured anti-PEG antibodies.

-

Add a chromogenic substrate and measure the absorbance to quantify the amount of anti-PEG antibodies present.

This comprehensive guide provides a foundational understanding of the principles and practices of PEGylation in drug delivery. By leveraging the detailed protocols and quantitative data presented, researchers and drug development professionals can effectively design, execute, and evaluate PEGylation strategies to enhance the therapeutic potential of their drug candidates.

Navigating the Unknown: A Technical Guide to the Safe Handling of Dimethylamino-PEG11

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data for Dimethylamino-PEG11 is not publicly available. Therefore, this document provides guidance based on the known properties of its constituent chemical moieties—a polyethylene glycol (PEG) chain and a dimethylamino group—and its intended use as a PROTAC (Proteolysis Targeting Chimera) linker. It is imperative that this compound be handled with the caution appropriate for a novel chemical substance of unknown toxicity. A thorough, laboratory-specific risk assessment must be conducted before any handling or experimentation.

Introduction to this compound

This compound is a heterobifunctional linker molecule utilized in the synthesis of PROTACs. PROTACs are emerging as a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the ternary complex between the target protein and the E3 ligase. This compound consists of a polyethylene glycol (PEG) chain of 11 ethylene oxide units, capped with a dimethylamino group. The PEG component generally enhances solubility and can influence the pharmacokinetic properties of the final PROTAC molecule. The dimethylamino group provides a point of attachment for further chemical synthesis.

Hazard Identification and Risk Assessment

Due to the lack of specific data, a conservative approach to hazard identification is warranted. The potential hazards are inferred from the structural components of this compound.

2.1 Inferred Chemical Hazards

The primary potential hazards are associated with the dimethylamino group and the general characteristics of novel, uncharacterized chemical compounds.

| Hazard Category | Potential Hazard | Rationale | Recommended Precautions |

| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown, assumed to be harmful. | All uncharacterized chemicals should be treated as potentially toxic. Amines can be toxic and irritating. | Avoid ingestion, skin contact, and inhalation of dust or aerosols. Handle in a chemical fume hood. |

| Skin Corrosion/Irritation | Potential irritant. | Amine compounds can be irritating to the skin. | Wear appropriate chemical-resistant gloves and a lab coat. |

| Serious Eye Damage/Irritation | Potential irritant. | Many chemicals can cause serious eye irritation. | Wear safety glasses or goggles. |

| Respiratory Sensitization | Unknown. | Some amines can act as respiratory sensitizers. | Handle in a well-ventilated area, preferably a fume hood, to minimize inhalation. |

| Carcinogenicity/Mutagenicity | Unknown. | No data available. Treat as a potential hazard until proven otherwise. | Use appropriate engineering controls and PPE to minimize exposure. |

2.2 Physical Hazards

| Hazard Category | Potential Hazard | Rationale | Recommended Precautions |

| Flammability | Likely low, but unknown. | The PEG component is not highly flammable. However, the overall flammability is undetermined. | Keep away from open flames and high-heat sources. |

| Reactivity | Unknown. | May be incompatible with strong oxidizing agents or strong acids due to the amine group. | Store away from incompatible materials. |

Experimental Protocols and Handling Procedures

The following protocols are generalized for handling a novel chemical linker like this compound in a research laboratory setting.

3.1 General Handling Workflow

A systematic approach to handling this compound is crucial to minimize risk. The following workflow should be adapted to specific laboratory conditions and experimental designs.

Methodological & Application

Application Notes and Protocols for Dimethylamino-PEG11 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethylamino-PEG11 in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.

This compound is a polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design. The PEG component enhances the solubility and pharmacokinetic properties of the PROTAC molecule. The terminal dimethylamino group provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Core Concepts and Advantages

The use of a PEG-based linker like this compound offers several advantages in PROTAC development:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for biological assays and in vivo applications.

-

Improved Cell Permeability: By masking polar functional groups and increasing the overall flexibility, PEG linkers can enhance the ability of PROTACs to cross cell membranes.

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG11 chain can be optimal for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and degradation.

-

Reduced Non-specific Binding: The PEG chain can minimize non-specific interactions of the PROTAC with other cellular components, potentially reducing off-target effects.

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound is a modular process that typically involves the separate synthesis or acquisition of the POI-binding ligand and the E3 ligase ligand, followed by their sequential conjugation to the linker. The most common method for incorporating the this compound linker is through amide bond formation .

General Synthesis Workflow

A generalized workflow for the synthesis of a PROTAC using this compound is depicted below. This example assumes the POI ligand contains a carboxylic acid for coupling and the E3 ligase ligand has a functional group that can be converted to a carboxylic acid.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using a this compound linker via amide bond formation. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of POI Ligand with this compound-amine

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with this compound-amine.

Materials:

-

POI Ligand with a carboxylic acid (1.0 eq)

-

This compound-amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound-amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Protocol 2: Final Amide Coupling with E3 Ligase Ligand

This protocol outlines the coupling of the POI-Linker intermediate with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

-

POI-Linker intermediate from Protocol 1 (1.0 eq)

-

E3 Ligase Ligand with a carboxylic acid (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of the POI-Linker intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC using preparative HPLC.

Table 1: Representative Reaction Parameters for Amide Coupling

| Parameter | Condition |

| Coupling Reagent | HATU, HBTU, or EDC/HOBt |

| Base | DIPEA or Triethylamine |

| Solvent | DMF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 40 - 80% |

Note: These are general conditions and should be optimized for each specific reaction.

Characterization of the Final PROTAC

The purity and identity of the synthesized PROTAC should be confirmed by analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Purpose |

| LC-MS | Confirm molecular weight and assess purity. |

| ¹H and ¹³C NMR | Confirm the chemical structure. |

| Preparative HPLC | Purify the final compound to >95% purity. |

Biological Evaluation of the PROTAC

Once the PROTAC is synthesized and characterized, its biological activity must be evaluated. The primary assay is to measure the degradation of the target protein in a relevant cell line.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-

Application Notes and Protocols for the Conjugation of Dimethylamino-PEG11 to a Protein

Introduction

Polyethylene glycol (PEG) conjugation, known as PEGylation, is a widely adopted bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can improve a molecule's solubility, extend its circulating half-life, and reduce its immunogenicity. These modifications are achieved by the PEG polymer increasing the hydrodynamic volume of the molecule and shielding its surface from proteolytic enzymes and immune recognition. This document provides a detailed protocol for the conjugation of a Dimethylamino-PEG11 derivative to a target protein.

This protocol focuses on the use of a this compound functionalized with an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amine groups, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine residues, forming stable and irreversible amide bonds. This method is one of the most common strategies for protein PEGylation due to its efficiency and the mild reaction conditions required.

Reaction Principle

The conjugation chemistry relies on the reaction between the NHS ester of the this compound and the primary amines (-NH₂) on the protein surface. In a process known as acylation, the nucleophilic amine group attacks the carbonyl carbon of the NHS ester. This reaction proceeds efficiently in a neutral to slightly basic buffer (pH 7.2-9.0), which ensures the primary amines are deprotonated and thus sufficiently nucleophilic. The reaction results in the formation of a stable amide bond linking the PEG to the protein and the release of N-hydroxysuccinimide as a byproduct.

Caption: Chemical reaction for conjugating an NHS-ester activated PEG to a protein's primary amine.

Experimental Protocol

Materials and Equipment

Reagents:

-

Protein of interest

-

This compound-NHS Ester (moisture-sensitive)

-

Reaction Buffer: Phosphate-buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0. Alternatively, 50 mM sodium borate buffer, pH 8.5 can be used. It is critical to use an amine-free buffer, as reagents like Tris or glycine will compete with the protein for conjugation.

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Dialysis buffer (e.g., PBS at the appropriate pH for protein stability)

-

Deionized water

Equipment:

-

Reaction vials/tubes

-

Magnetic stirrer and stir bars or laboratory shaker

-

Pipettes and tips

-

pH meter

-

Analytical balance

-

Centrifuge

-

Dialysis tubing or cassettes (with appropriate molecular weight cut-off)

-

Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system for purification

-

UV-Vis Spectrophotometer

-

SDS-PAGE system

-

Mass Spectrometer (optional, for detailed characterization)

Reagent Preparation

-

Protein Solution:

-

Dissolve or dilute the protein to a concentration of 2-10 mg/mL in the Reaction Buffer.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Reaction Buffer via dialysis or desalting column.

-

-

This compound-NHS Ester Solution:

-

The PEG-NHS ester reagent is moisture-sensitive and should be stored at -20°C with a desiccant.

-

Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of this compound-NHS ester in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

-

Conjugation Reaction

-

Add the calculated amount of the this compound-NHS ester solution to the protein solution while gently stirring. A 15- to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio may need to be determined empirically.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the protein.

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., Tris or Glycine). Incubate for an additional 10-15 minutes at room temperature. This step consumes any unreacted PEG-NHS ester.

Purification of the PEGylated Protein

The reaction mixture will contain the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts. Purification is necessary to isolate the conjugate.

-

Dialysis or Diafiltration: This is an effective method for removing unreacted low-molecular-weight PEG reagents and NHS byproduct. Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a molecular weight cut-off (MWCO) that retains the protein-PEG conjugate while allowing small molecules to pass through.

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. Since PEGylation increases the size of the protein, SEC is highly effective at separating PEGylated conjugates from the smaller, unreacted protein.

-

Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its binding affinity to IEX resins. This change can be exploited to separate PEGylated species from the native protein.

Characterization of the Conjugate

After purification, the conjugate should be characterized to confirm successful PEGylation.

-

SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight and migrate more slowly than the unmodified protein. The PEGylated band will often appear as a broad smear due to the heterogeneity of the PEG polymer and the number of PEG chains attached.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide precise mass information to confirm the degree of PEGylation (the number of PEG chains attached per protein molecule).

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the purified conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the PEGylation protocol. These values may require optimization for specific proteins.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer pH | 7.2 - 9.0 | Essential for keeping primary amines deprotonated and reactive. |

| PEG-NHS:Protein Molar Ratio | 15:1 to 20:1 | A starting point; should be optimized to achieve the desired degree of labeling. |

| Reaction Temperature | 4°C to Room Temp. | Lower temperatures can help maintain protein stability. |

| Reaction Time | 30 - 120 minutes | Monitor reaction progress to determine the optimal time. |

| Quenching Reagent Conc. | 50 - 100 mM | Final concentration of Tris or Glycine. |

| Organic Solvent (max.) | < 10% (v/v) | High concentrations of DMSO/DMF can denature the protein. |

Experimental Workflow

A Step-by-Step Guide to Amine-Reactive PEGylation: Protocols and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to amine-reactive PEGylation, a widely used bioconjugation technique to enhance the therapeutic properties of proteins and peptides. Here, we detail the protocols for covalent attachment of polyethylene glycol (PEG) to primary amines on biomolecules using N-hydroxysuccinimide (NHS) esters, and the subsequent characterization of the PEGylated products.

Introduction to Amine-Reactive PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules, most commonly proteins and peptides. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent molecule by increasing its hydrodynamic size. This, in turn, can lead to reduced renal clearance, prolonged circulation half-life, and shielding from proteolytic degradation and immune responses. Amine-reactive PEGylation, specifically through the use of NHS-activated PEGs, is a popular method due to its efficiency and the formation of stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.

General Workflow for Amine-Reactive PEGylation

The overall process of amine-reactive PEGylation involves several key stages, from reagent preparation to the final characterization of the purified conjugate.

Troubleshooting & Optimization

Technical Support Center: Dimethylamino-PEG11 Derivatives

Welcome to the technical support center for Dimethylamino-PEG11 derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the stability of these reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of this compound derivatives in a question-and-answer format.

Question 1: I observe a decrease in the pH of my aqueous solution of this compound over time. What could be the cause?

Answer: A decrease in pH is a likely indicator of oxidative degradation of the polyethylene glycol (PEG) backbone. This process can be accelerated by exposure to oxygen, heat, and light, and is often catalyzed by trace metal ions.[1][2] The ether linkages in the PEG chain can oxidize to form acidic byproducts, such as carboxylic acids, leading to a drop in the pH of the solution.[3]

Question 2: My bioconjugation reaction with a this compound derivative is showing low efficiency. What are the potential stability-related causes?

Answer: Low conjugation efficiency can stem from several factors related to the stability of your this compound derivative:

-

Degradation of the PEG backbone: As mentioned above, oxidation of the PEG chain can lead to fragmentation, meaning the actual concentration of intact this compound may be lower than anticipated.

-

Oxidation of the Tertiary Amine: The dimethylamino group is a tertiary amine, which can be susceptible to oxidation, forming an N-oxide.[4][5] While N-oxides can sometimes be stable, this modification will alter the reactivity and properties of your PEG derivative, potentially hindering its intended conjugation.

-

Improper Storage and Handling: this compound derivatives are sensitive to moisture, oxygen, and light. Exposure to these elements can lead to degradation over time, reducing the amount of active reagent available for your reaction. It is crucial to store the compound at low temperatures (≤ -15°C), under an inert atmosphere (nitrogen or argon), and protected from light.

Question 3: I see unexpected peaks in my HPLC or Mass Spectrometry analysis of a reaction mixture containing a this compound derivative. Could this be due to degradation?

Answer: Yes, the appearance of unexpected peaks is a strong indication of degradation. These peaks could correspond to:

-

PEG fragments: Shorter PEG chains resulting from the cleavage of the backbone.

-

Oxidized PEG derivatives: Molecules containing aldehyde or carboxylic acid functional groups.

-

N-oxide of this compound: The product of the oxidation of the tertiary amine.

To confirm the identity of these unexpected peaks, techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy can be employed for structural elucidation.

Question 4: Are there any other potential degradation pathways for this compound derivatives I should be aware of?

Answer: While less common under typical bioconjugation conditions, it's worth being aware of the Hofmann elimination reaction. This reaction can occur with quaternary ammonium salts, which could be formed from the tertiary amine of your this compound derivative, leading to the formation of an alkene and a tertiary amine. This is more likely to occur under strong basic conditions and elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound derivatives?

A1: To ensure long-term stability, this compound derivatives should be stored under the following conditions:

-

Temperature: ≤ -15°C.

-

Atmosphere: Under an inert gas such as nitrogen or argon.

-

Light: Protected from light, for example, by using an amber vial or storing it in the dark.

-

Moisture: In a dry environment, with a desiccant placed outside the container.

Q2: How should I handle this compound derivatives when preparing for an experiment?

A2: Proper handling is critical to prevent degradation.

-

Allow the vial to warm to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount quickly in a low-humidity environment.

-

Recap the vial tightly, purge with an inert gas, and return to cold storage promptly.

Q3: What analytical techniques are recommended for assessing the stability and purity of this compound derivatives?

A3: A combination of chromatographic and spectroscopic methods is recommended:

-

High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from degradation products.

-

Mass Spectrometry (MS): For identifying the molecular weights of the parent compound and any impurities or degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify degradation products.

Data on Stability

The following tables provide representative data on the stability of this compound derivatives under various stress conditions. These are intended as a general guide; actual stability may vary depending on the specific derivative and buffer conditions.

Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.4) over 4 weeks.

| Temperature | Purity (%) | Major Degradation Products |

| -20°C | >98% | None detected |

| 4°C | ~95% | Minor PEG fragments, trace N-oxide |

| 25°C (Room Temp) | ~85% | PEG fragments, N-oxide, acidic impurities |

| 40°C | ~60% | Significant PEG fragments, N-oxide, acidic impurities |

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 4 weeks.

| pH | Purity (%) | Major Degradation Products |

| 3.0 | ~90% | Minor PEG fragments |

| 5.0 | ~92% | Minor PEG fragments |

| 7.4 | ~85% | PEG fragments, N-oxide, acidic impurities |

| 9.0 | ~75% | Significant PEG fragments, N-oxide, potential Hofmann elimination byproducts |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a method to intentionally degrade the this compound derivative to identify potential degradation products and establish stability-indicating analytical methods.

-

Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water or a buffer relevant to your application).

-

Stress Conditions: Aliquot the stock solution and expose to the following stress conditions:

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Incubate at 60°C.

-

Photolytic: Expose to UV light (e.g., 254 nm).

-

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the stressed samples by HPLC, MS, and NMR to identify and quantify the parent compound and any degradation products.

Protocol 2: Purification of this compound from Degradation Products

If degradation has occurred, purification may be necessary. High-performance liquid chromatography (HPLC) is a common method for purification.

-

Column Selection: Choose a suitable reversed-phase HPLC column (e.g., C18).

-

Mobile Phase: Use a gradient of water and a suitable organic solvent (e.g., acetonitrile), both containing a small amount of an appropriate modifier (e.g., formic acid or trifluoroacetic acid).

-

Detection: Use a suitable detector, such as a UV detector or a mass spectrometer, to monitor the elution of the desired compound.

-

Fraction Collection: Collect the fractions corresponding to the pure this compound derivative.

-

Solvent Removal: Remove the solvent from the collected fractions, for example, by lyophilization.

Visualizations

Caption: Potential degradation pathways of this compound derivatives.

Caption: Troubleshooting workflow for this compound experiments.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]

- 4. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Addressing Non-Specific Binding in PEGylated Systems

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-specific binding in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of PEGylated systems.

Issue 1: High background signal in immunoassays (e.g., ELISA) using PEGylated nanoparticles.

-

Question: I am observing high non-specific binding of my PEGylated nanoparticles to the microplate wells in my ELISA, leading to high background signal. How can I reduce this?

-

Answer: High background in immunoassays is a common issue stemming from non-specific adsorption of components to the assay plate. Here are several strategies to mitigate this:

-

Blocking Agents: Ensure you are using an effective blocking agent. While Bovine Serum Albumin (BSA) is common, other options like casein or non-ionic surfactants may be more effective for your specific system. It's crucial to optimize the concentration of the blocking agent.

-

Washing Steps: Increase the number and stringency of your washing steps. Using a wash buffer with a small concentration of a non-ionic detergent (e.g., Tween-20) can help remove non-specifically bound particles.

-

Buffer Composition: Optimize your assay buffer. Adjusting the pH towards the isoelectric point of your PEGylated construct can minimize charge-based interactions. Increasing the ionic strength of the buffer with salts like NaCl can also shield electrostatic interactions.

-

Plate Type: Consider trying different types of microplates. Plates with low protein binding surfaces are commercially available and can significantly reduce background signal.

-

Issue 2: Poor in vivo circulation time and rapid clearance of PEGylated nanoparticles.

-

Question: My PEGylated nanoparticles are being cleared from circulation much faster than expected. What could be the cause and how can I improve circulation time?

-

Answer: Rapid clearance often indicates that the PEGylation is not effectively shielding the nanoparticle from opsonization and uptake by the mononuclear phagocyte system (MPS). Key factors to investigate include:

-

PEG Density and Conformation: The density and conformation of the PEG layer are critical for its "stealth" properties. A "brush" conformation, achieved at higher PEG densities, is more effective at preventing protein adsorption than a "mushroom" conformation. You may need to increase the PEG density on your nanoparticles.

-

PEG Molecular Weight: The molecular weight (MW) of the PEG can influence circulation half-life. While longer PEG chains can provide better steric hindrance, an optimal MW often needs to be determined experimentally, as very high MW PEGs can sometimes lead to a decrease in grafting density.

-

Protein Corona Formation: Even with PEGylation, a "protein corona" can form around nanoparticles in biological fluids. The composition of this corona can influence the in vivo fate of the nanoparticles. Characterizing the protein corona can provide insights into the clearance mechanism.

-

PEG Quality: Ensure the PEG reagent you are using is of high quality and has a low polydispersity index. Impurities or a wide range of PEG chain lengths can compromise the effectiveness of the stealth layer.

-

Issue 3: Inconsistent results in cell binding and uptake studies.

-

Question: I am getting variable and non-reproducible results in my cell targeting experiments with PEGylated liposomes. How can I troubleshoot this?

-

Answer: Inconsistent cell binding and uptake can be due to a variety of factors related to both the PEGylated system and the experimental setup.

-

Non-Specific Cell Binding: The nanoparticle surface, if not adequately shielded by PEG, can non-specifically interact with the cell membrane. Consider the surface charge of your nanoparticles; highly charged surfaces can lead to increased non-specific binding.

-

Targeting Ligand Accessibility: If you are using targeting ligands, the PEG chains may be sterically hindering their interaction with the cell surface receptors. Optimizing the length of the PEG linker between the nanoparticle and the targeting ligand can be crucial.

-

Experimental Conditions: Ensure consistent experimental conditions, including cell density, incubation time, and temperature. Pre-blocking the cells with a suitable agent might also help reduce non-specific interactions.

-

Frequently Asked Questions (FAQs)

What is non-specific binding in the context of PEGylated systems?

Non-specific binding refers to the undesirable adsorption of biomolecules, such as proteins, to the surface of PEGylated nanoparticles, liposomes, or proteins through interactions that are not mediated by a specific, high-affinity recognition event (e.g., antigen-antibody or ligand-receptor binding). This can occur through hydrophobic, electrostatic, or other non-covalent interactions.

Why is it important to minimize non-specific binding?

Minimizing non-specific binding is crucial for several reasons:

-

Prolonged Circulation Time: In drug delivery, a primary goal of PEGylation is to create a "stealth" surface that reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the immune system, thereby increasing the circulation half-life of the therapeutic.

-

Improved Targeting Efficiency: For targeted drug delivery systems, non-specific binding can mask the targeting ligands, preventing them from reaching their intended receptors and leading to off-target effects.

Technical Support Center: Surface PEGylation Control

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the degree of PEGylation on various surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the degree of PEGylation on a surface?

The degree of surface PEGylation, often referred to as grafting density, is influenced by several critical parameters. Control over these factors is essential for achieving the desired surface properties. The primary factors include:

-

PEG Concentration: Generally, a higher concentration of the PEG reagent in the reaction solution leads to a higher grafting density, up to a certain saturation point.

-

PEG Molecular Weight (MW): The molecular weight of the PEG chains plays a crucial role. For a given concentration, lower MW PEGs may achieve higher chain densities due to reduced steric hindrance between chains. Conversely, higher MW PEGs can provide a better "stealth" effect even at lower densities due to their larger hydrodynamic volume.

-

Reaction Time: The duration of the PEGylation reaction directly impacts the number of PEG chains that can attach to the surface. Longer reaction times typically result in higher grafting densities until all available reactive sites are occupied or the reaction reaches equilibrium.

-

Temperature: The reaction temperature affects the kinetics of the PEGylation process. Optimal temperatures can vary depending on the specific chemistry being used. For some systems, grafting under "cloud point" conditions can increase the grafted PEG density.

-

pH: The pH of the reaction buffer is critical as it can influence the reactivity of the functional groups on both the surface and the PEG reagent. Suboptimal pH can lead to incomplete PEGylation.

-

Salt Concentration: The ionic strength of the solution can affect the solubility of the PEG and the electrostatic interactions at the surface. Increasing salt concentration can lower the solubility of PEG, which in turn can increase the grafted PEG density.

-